Cas no 153896-10-7 (3-(2-aminophenyl)prop-2-en-1-ol)

3-(2-aminophenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-ol, 3-(2-aminophenyl)-
- 3-(2-aminophenyl)prop-2-en-1-ol
- 2-Propen-1-ol,3-(2-aminophenyl)-,(2E)-(9CI)
- 195191-58-3
- (2E)-3-(2-AMINOPHENYL)PROP-2-EN-1-OL
- 153896-10-7
- AKOS006338492
- (E)-3-(2-aminophenyl)prop-2-en-1-ol
- EN300-245698
-
- インチ: InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+
- InChIKey: MNWRXKPXEPZBNB-HWKANZROSA-N
- ほほえんだ: C1=CC=C(C(=C1)C=CCO)N
計算された属性
- せいみつぶんしりょう: 149.08413
- どういたいしつりょう: 149.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 46.25
3-(2-aminophenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245698-1.0g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
Enamine | EN300-245698-0.1g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
Enamine | EN300-245698-2.5g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-245698-0.25g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Enamine | EN300-245698-1g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 1g |
$914.0 | 2023-09-15 | |
Aaron | AR02806B-10g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 10g |
$5428.00 | 2023-12-15 | |
Aaron | AR02806B-50mg |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 50mg |
$317.00 | 2025-02-15 | |
Aaron | AR02806B-2.5g |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 2.5g |
$2488.00 | 2025-02-15 | |
1PlusChem | 1P027ZXZ-100mg |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 100mg |
$454.00 | 2023-12-21 | |
1PlusChem | 1P027ZXZ-500mg |
3-(2-aminophenyl)prop-2-en-1-ol |
153896-10-7 | 95% | 500mg |
$944.00 | 2023-12-21 |
3-(2-aminophenyl)prop-2-en-1-ol 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-(2-aminophenyl)prop-2-en-1-olに関する追加情報
3-(2-Aminophenyl)prop-2-en-1-ol: A Comprehensive Overview
3-(2-Aminophenyl)prop-2-en-1-ol, also known by its CAS number 153896-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring an amino group attached to a phenyl ring and a hydroxyl group on a propenol chain, has garnered attention due to its potential applications in drug development and material science.
The chemical structure of 3-(2-Aminophenyl)prop-2-en-1-ol is notable for its conjugated double bond system, which contributes to its stability and reactivity. The presence of the amino group (-NH₂) on the phenyl ring enhances its ability to participate in hydrogen bonding, a property that is crucial in many biochemical interactions. Recent studies have explored the role of this compound in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In terms of synthesis, researchers have developed several efficient methods to produce 3-(2-Aminophenyl)prop-2-en-1-ol. One popular approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the molecular architecture. This method not only ensures high yields but also minimizes the formation of byproducts, making it environmentally friendly and cost-effective.
The applications of 3-(2-Aminophenyl)prop-2-en-1-ol extend beyond pharmaceuticals. In material science, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers and materials with tailored electronic properties. Its ability to undergo various polymerization reactions makes it a valuable building block in creating materials with applications in electronics and optoelectronics.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 3-(2-Aminophenyl)prop-2-en-1-ol. Quantum mechanical simulations have revealed that the compound exhibits unique electronic transitions, which could be harnessed for developing novel sensors and optical devices. These findings underscore the importance of continued research into the fundamental properties of this compound.
In conclusion, 3-(2-Aminophenyl)prop-2-en-1
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